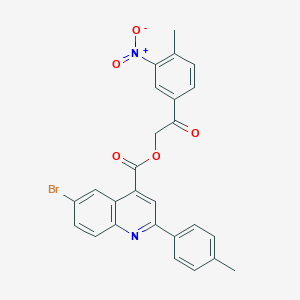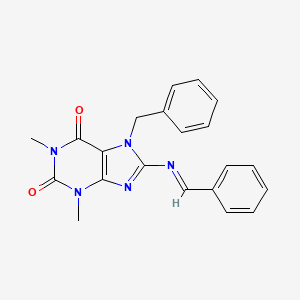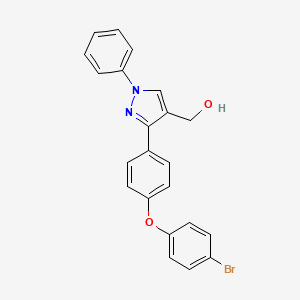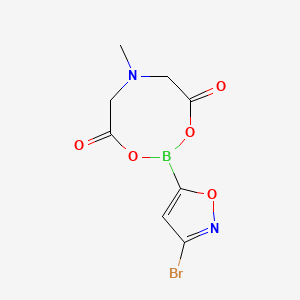
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-methyl-3-nitrobenzaldehyde, 6-bromo-2-(p-tolyl)quinoline, and ethyl oxalyl chloride. The reaction conditions may involve:
Step 1: Nitration of 4-methylbenzaldehyde to form 4-methyl-3-nitrobenzaldehyde.
Step 2: Condensation reaction between 4-methyl-3-nitrobenzaldehyde and 6-bromo-2-(p-tolyl)quinoline in the presence of a base such as sodium hydride.
Step 3: Esterification with ethyl oxalyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 2-(4-Methyl-3-aminophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
- 2-(4-Nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
Uniqueness
2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate is unique due to the presence of both the nitro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the quinoline core makes it a versatile compound for various research applications.
特性
CAS番号 |
355421-45-3 |
|---|---|
分子式 |
C26H19BrN2O5 |
分子量 |
519.3 g/mol |
IUPAC名 |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-15-3-6-17(7-4-15)23-13-21(20-12-19(27)9-10-22(20)28-23)26(31)34-14-25(30)18-8-5-16(2)24(11-18)29(32)33/h3-13H,14H2,1-2H3 |
InChIキー |
FFZSUWLWMREBAP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[9-Bromo-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methoxyphenyl)methanone](/img/structure/B12046082.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046088.png)


![1-Methyl-7-o-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B12046104.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12046107.png)

![ethyl 6-bromo-2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12046123.png)

![(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)[4-(propan-2-yl)phenyl]methanone](/img/structure/B12046136.png)


